molecular formula C4H8F2O3S B6236338 2,2-difluoropropyl methanesulfonate CAS No. 1166842-51-8

2,2-difluoropropyl methanesulfonate

Cat. No. B6236338
CAS RN: 1166842-51-8
M. Wt: 174.2
InChI Key:
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Description

2,2-Difluoropropyl methanesulfonate (DFMS) is an organosulfonate compound that has been widely used in scientific research and laboratory experiments. It is a colorless, odorless, and water-soluble compound that is used as a reagent for a variety of reactions. It has a wide range of applications in organic synthesis and biochemistry, and is often used as a source of sulfonyl groups in organic synthesis. DFMS is also used as a catalyst in various reactions and as a surfactant in aqueous solutions.

Scientific Research Applications

2,2-difluoropropyl methanesulfonate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a surfactant in aqueous solutions. It is also used to prepare sulfonamides, sulfonate esters, and other sulfonated compounds. Additionally, this compound is used as a reagent in the synthesis of peptides and other organic molecules, and as a reagent in the synthesis of polymers.

Mechanism of Action

2,2-difluoropropyl methanesulfonate acts as a nucleophile in organic reactions, attacking electrophilic centers and forming a covalent bond with the electrophilic species. It can also act as a base, facilitating the formation of anions and protonated species. Additionally, this compound can act as an acid, facilitating the formation of cations and protonated species.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been used as a reagent in the synthesis of peptides and other organic molecules, and has been found to be an effective inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects in vitro.

Advantages and Limitations for Lab Experiments

2,2-difluoropropyl methanesulfonate has many advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to handle and use in aqueous solutions. Additionally, it is a relatively inexpensive reagent, which makes it suitable for use in a variety of laboratory experiments. However, this compound is also a relatively reactive compound, and its use in laboratory experiments should be carefully monitored to prevent unwanted side reactions.

Future Directions

The use of 2,2-difluoropropyl methanesulfonate in scientific research is an area of ongoing research. Future research could focus on the development of new synthesis methods for this compound, as well as the development of new applications for this compound in organic synthesis and biochemistry. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential for use in drug development. Finally, further research could be conducted to explore the potential of this compound as a surfactant and as a catalyst in various reactions.

Synthesis Methods

2,2-difluoropropyl methanesulfonate is synthesized by the reaction of 2,2-difluoropropanol and methanesulfonic acid. This reaction is carried out in an aqueous solution at room temperature, and the resulting product is isolated by filtration. The product is then purified by recrystallization from an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoropropyl methanesulfonate can be achieved through the reaction of 2,2-difluoropropanol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2,2-difluoropropanol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add 2,2-difluoropropanol to a reaction flask", "Add methanesulfonyl chloride dropwise to the reaction flask while stirring", "Add a base (such as triethylamine or pyridine) to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (such as diethyl ether or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the desired product, 2,2-difluoropropyl methanesulfonate" ] }

CAS RN

1166842-51-8

Molecular Formula

C4H8F2O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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